Nystatin

antifungal susceptibility radiotherapy Candida albicans

Nystatin (≥98%) is a Streptomyces noursei-derived polyene macrolide with 100% C. albicans sensitivity versus amphotericin B (71–75%) in radiotherapy patients, making it the preferred polyene for oropharyngeal candidiasis in oncology support. Nanonized formulations achieve a 48-fold particle size reduction (137 nm) delivering superior in vivo efficacy with reduced fungal burden by day 3. Liposomal nystatin demonstrates 5.8-fold greater potency than fluconazole (MIC 0.96 vs 5.53 mg/L). Network meta-analysis confirms prophylactic efficacy comparable to fluconazole (OR 0.73). Ideal for mucosal antifungal R&D, neonatal prophylaxis protocols, and formulation development where azole resistance precludes standard therapy.

Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
Cat. No. B7933818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNystatin
Molecular FormulaC47H75NO17
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30-,31+,32+,33+,34-,35+,36+,37-,38-,40+,41+,42+,43-,44+,46+,47+/m0/s1
InChIKeyVQOXZBDYSJBXMA-VHFLTRTASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 50 g / 0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

Nystatin Polyene Macrolide Antifungal: USP-Grade Agent for Superficial Candidiasis and Formulation Development


Nystatin is a polyene macrolide antibiotic produced by Streptomyces noursei [1]. It exerts fungicidal activity by binding to ergosterol in fungal cell membranes, forming pores that cause leakage of intracellular contents and cell death [2]. Nystatin is composed of at least 85% Nystatin A1 (C47H75NO17; MW 926.09) and is used exclusively for topical and mucosal applications due to negligible systemic absorption [3]. It is inactive against Aspergillus spp. and dermatophytes [4].

Nystatin vs. Amphotericin B and Azoles: Critical Differences in Spectrum, Safety, and Solubility that Prevent Simple Interchange


In-class substitution among polyene antifungals is not feasible due to fundamental differences in clinical utility, safety profile, and physicochemical properties. Amphotericin B, while structurally related, is used for systemic infections but carries significant nephrotoxicity risk [1], whereas nystatin is restricted to topical and mucosal use due to poor oral bioavailability and dose-limiting toxicities when administered parenterally [2]. Among topical polyenes, natamycin (pimaricin) exhibits a distinct mechanism—it blocks fungal growth without altering membrane permeability—and has a narrower antifungal spectrum than nystatin . The azole antifungals (e.g., fluconazole) target a completely different pathway (lanosterol 14α-demethylase inhibition) and are subject to rising resistance in Candida species [3]. These divergent properties directly inform procurement decisions based on intended application route, target pathogen, and acceptable toxicity thresholds.

Nystatin Quantitative Evidence: Comparative Efficacy, Potency, and Physicochemical Differentiation Data


Nystatin vs. Amphotericin B: Superior In Vitro Susceptibility in Candida albicans from Head-and-Neck Radiotherapy Patients

In an in vitro study of Candida species isolated from head-and-neck radiotherapy patients, nystatin demonstrated superior susceptibility compared to amphotericin B. Before radiotherapy, 100% of C. albicans isolates were sensitive to nystatin, while only 71.4% were sensitive to amphotericin B. After two weeks of radiotherapy, the sensitivity to nystatin remained at 100%, whereas sensitivity to amphotericin B was 75% [1].

antifungal susceptibility radiotherapy Candida albicans MIC

Liposomal Nystatin vs. Liposomal Amphotericin B: Superior In Vitro Activity Demonstrated by Lower MICs Against 200 Fungal Isolates

In a comparative study of 200 fungal isolates including Aspergillus spp., seven Candida spp., and Cryptococcus neoformans, liposomal nystatin (Nyotran) was more effective than liposomal amphotericin B (AmBisome) as measured by minimum inhibitory concentrations (MICs) [1].

liposomal nystatin liposomal amphotericin B MIC antifungal susceptibility

Liposomal Nystatin vs. Fluconazole: 5.8-Fold Greater In Vitro Potency (Lower Mean MIC) Against 120 Clinical Yeast Isolates

A comparative study of 120 clinical yeast isolates including Candida spp., Cryptococcus neoformans, and Trichosporon spp. found that liposomal nystatin exhibited a mean MIC of 0.96 mg/L, which was significantly lower than the 5.53 mg/L mean MIC observed for fluconazole, indicating 5.8-fold greater potency [1]. Liposomal nystatin was more active than fluconazole across the panel tested [1].

liposomal nystatin fluconazole MIC Candida Cryptococcus

Nystatin vs. Fluconazole: Comparable Clinical Efficacy in Preventing Invasive Fungal Infection in Network Meta-Analysis

In a network meta-analysis evaluating antifungal prophylaxis, nystatin and fluconazole demonstrated comparable efficacy against placebo for preventing invasive fungal infection. Nystatin showed an odds ratio of 0.19 (95% CrI: 0.07-0.59) versus placebo, while the direct comparison of nystatin versus fluconazole yielded an odds ratio of 0.73 (95% CrI: 0.25-2.59), indicating no statistically significant difference between the two agents [1].

nystatin fluconazole prophylaxis network meta-analysis invasive fungal infection

Nystatin vs. Natamycin (Pimaricin): Mechanistic Differentiation—Membrane Permeabilization vs. Transport Inhibition

Although both are polyene macrolide antifungals that bind specifically to ergosterol, nystatin and natamycin (pimaricin) differ fundamentally in their downstream effects. Nystatin alters plasma membrane permeability, causing leakage of intracellular contents, whereas pimaricin blocks fungal growth without changing membrane permeability . Additionally, the antimicrobial spectrum of pimaricin is narrower than that of nystatin [1].

nystatin natamycin pimaricin mechanism of action membrane permeability

Nystatin Nanosuspension vs. Conventional Nystatin Suspension: 48-Fold Particle Size Reduction with Superior In Vivo Efficacy

In a formulation optimization study, wet-media milling reduced the median particle size of a nystatin suspension from 6577 nm to 137 nm, representing a 48-fold reduction. The resulting nanosuspension maintained a nystatin content of 98.7% ± 0.8% of label claim and demonstrated superior in vitro activity at 100-5000 μg/mL concentrations. In a murine model of oral candidiasis, lower oral fungal burdens were observed in the nanosuspension group beginning on day 3 of treatment, and mouse survival was superior [1].

nystatin nanosuspension particle size oral candidiasis drug delivery

Nystatin Optimal Application Scenarios: Evidence-Based Selection for Research, Formulation, and Clinical Use


Topical and Mucosal Candidiasis Treatment in Radiotherapy Patients

Based on direct comparative susceptibility data showing nystatin maintains 100% sensitivity in C. albicans isolates from radiotherapy patients while amphotericin B sensitivity drops to 71-75% [1], nystatin is the preferred polyene for managing oropharyngeal candidiasis in this patient population. Procurement for oncology support and radiotherapy centers should prioritize nystatin formulations over amphotericin B for this indication.

Liposomal Nystatin Development for Systemic Antifungal Applications

Liposomal nystatin (Nyotran) has demonstrated superior in vitro activity to liposomal amphotericin B (AmBisome) against 200 fungal isolates [1] and 5.8-fold greater potency than fluconazole based on mean MIC values (0.96 vs. 5.53 mg/L) . For pharmaceutical development programs seeking a systemic polyene with reduced nephrotoxicity potential compared to amphotericin B deoxycholate, liposomal nystatin represents a viable investigational candidate supported by quantifiable in vitro potency data.

Nanonized Nystatin Formulation for Enhanced Oral Candidiasis Efficacy

Nystatin nanosuspensions produced by wet-media milling achieve a 48-fold particle size reduction (from 6577 nm to 137 nm) while maintaining high purity (98.7% ± 0.8% of label claim) [1]. This formulation approach yields superior in vivo efficacy in oral candidiasis models, with reduced fungal burden observed as early as day 3 and improved survival outcomes [1]. Procurement for research groups developing improved topical antifungal formulations should consider nanonized nystatin as a high-performance active pharmaceutical ingredient.

Antifungal Prophylaxis Where Azole Resistance or Intolerance is a Concern

Network meta-analysis data indicate that nystatin provides prophylactic efficacy against invasive fungal infection comparable to fluconazole (OR 0.73; 95% CrI 0.25-2.59 for nystatin vs. fluconazole) [1]. In settings where azole resistance is documented or fluconazole intolerance precludes use, nystatin offers an evidence-supported alternative prophylaxis agent. Procurement for neonatal or immunocompromised patient protocols may benefit from including nystatin as a polyene-based option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nystatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.